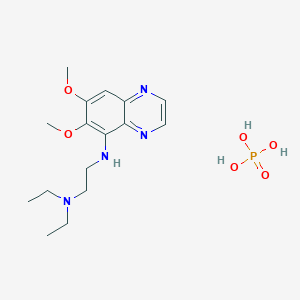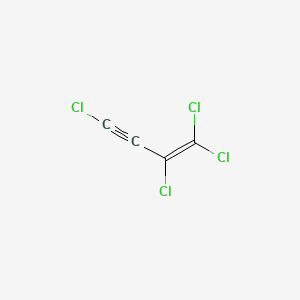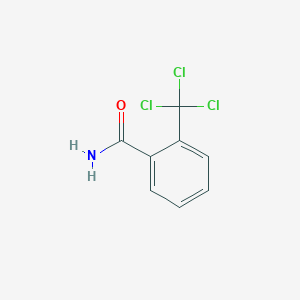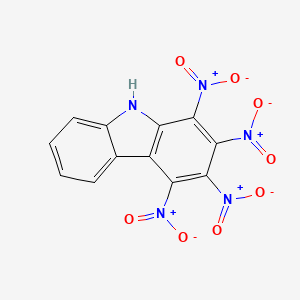
1,2,3,4-Tetranitro-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetranitro-9H-carbazole is a highly nitrated derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. Carbazole and its derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetranitro-9H-carbazole typically involves the nitration of carbazole. The process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups into the carbazole ring. The reaction conditions, such as temperature and reaction time, are carefully controlled to achieve the desired level of nitration without over-nitration or degradation of the compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade nitrating agents and reactors designed to handle the exothermic nature of the nitration reaction. Safety measures are crucial due to the highly reactive and potentially explosive nature of the nitrating agents and the product itself.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4-Tetranitro-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Further nitrated or oxidized carbazole derivatives.
Reduction: Amino-substituted carbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetranitro-9H-carbazole has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,2,3,4-Tetranitro-9H-carbazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through its nitro groups. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydro-9H-carbazole: A less nitrated derivative with different chemical and physical properties.
1,3,6,8-Tetranitrocarbazole: Another highly nitrated carbazole derivative with similar applications but different reactivity and stability.
Uniqueness
1,2,3,4-Tetranitro-9H-carbazole is unique due to its specific nitration pattern, which imparts distinct electronic and structural properties. These properties make it suitable for specialized applications in materials science and organic electronics, where precise control over electronic properties is crucial.
Eigenschaften
CAS-Nummer |
6202-15-9 |
|---|---|
Molekularformel |
C12H5N5O8 |
Molekulargewicht |
347.20 g/mol |
IUPAC-Name |
1,2,3,4-tetranitro-9H-carbazole |
InChI |
InChI=1S/C12H5N5O8/c18-14(19)9-7-5-3-1-2-4-6(5)13-8(7)10(15(20)21)12(17(24)25)11(9)16(22)23/h1-4,13H |
InChI-Schlüssel |
DAGSRNAIARXJOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=C(C(=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[4-(ethylamino)phenyl]propanoate](/img/structure/B14734217.png)

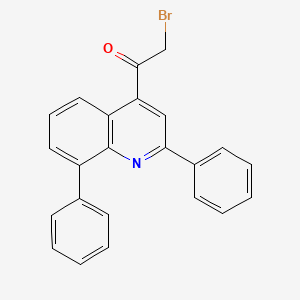
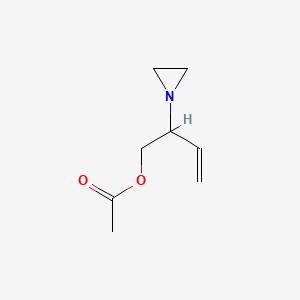
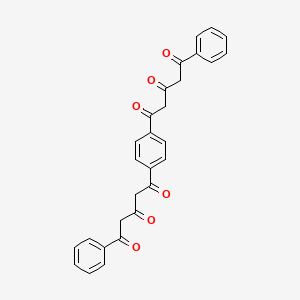

![(Z)-[(4-chlorophenyl)hydrazinylidene]-oxido-phenylazanium](/img/structure/B14734252.png)


